3-(dimethylamino)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide
Description
This compound belongs to the pyrazolo[1,5-a]pyridine carboxamide family, characterized by a benzamide moiety linked to a partially saturated pyrazolo[1,5-a]pyridine core.
Properties
IUPAC Name |
3-(dimethylamino)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-19(2)14-5-3-4-12(10-14)16(21)18-13-7-9-20-15(11-13)6-8-17-20/h3-6,8,10,13H,7,9,11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLPTEWMKIGWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3-(dimethylamino)benzoic acid with a suitable pyrazolo[1,5-a]pyridine derivative under acidic or basic conditions. The reaction may require catalysts such as triethylamine or pyridine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, microwave-assisted synthesis, and continuous flow chemistry can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(dimethylamino)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocyclic Structure
The pyrazolo[1,5-a]pyridine core differentiates this compound from analogs with pyrazolo[1,5-a]pyrimidine (e.g., compounds 8a , 8b , 13a–15 in ). Pyrimidine-containing analogs exhibit increased aromaticity and planarity, which may enhance binding to flat enzymatic pockets, whereas the pyridine core in the target compound offers reduced steric hindrance .
Substituent Effects
- Electron-Withdrawing Groups: BG16184 (): Features a 2-chlorophenyl substituent, which increases lipophilicity and may improve membrane permeability compared to the dimethylamino group in the target compound .
- 5-[(Dimethylamino)methyl]-pyrazolo[1,5-a]pyridine-3-carboxylic acid (): Shares the dimethylamino motif but as a carboxylic acid, offering distinct pH-dependent solubility .
Amide Linkage and Conformation
The amide bond in the target compound connects the benzamide to the pyrazolo[1,5-a]pyridin-5-yl group, a configuration shared with BG16184 () and N-[2-amino-1-(naphthalen-2-yl)ethyl]-pyrazolo[1,5-a]pyridine-7-carboxamide (). This linkage’s orientation influences molecular flexibility and target binding, as confirmed by X-ray crystallography in pyrazolo[1,5-a]pyrimidine analogs like 8b () .
Physicochemical and Spectral Properties
Table 1: Key Physical Properties
*Estimated based on structural analogs.
Table 2: NMR Spectral Data Comparison
*Inferred from and pyrazolo[1,5-a]pyridine analogs.
Biological Activity
3-(dimethylamino)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound is characterized by a complex structure that includes a pyrazolo[1,5-a]pyridine moiety and a benzamide group. Its molecular formula is C15H18N4O.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
- IC50 Values : The compound showed IC50 values ranging from 0.1 to 10 µM across different cell lines, indicating potent activity against tumor growth .
The anticancer effects are believed to be mediated through the following mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, which is crucial for reducing tumor viability.
Anti-inflammatory Effects
Beyond its anticancer properties, this compound also exhibits anti-inflammatory activity. Studies have shown:
- Reduction of Cytokine Production : It significantly decreases the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages .
- Neuroprotective Effects : In models of neuroinflammation, it has been reported to reduce microglial activation and protect neuronal cells from oxidative stress .
Comparative Analysis of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization; apoptosis induction | |
| Anti-inflammatory | Cytokine suppression; neuroprotection |
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various pyrazole derivatives including this compound against multiple cancer cell lines. Results indicated a strong correlation between structural modifications and enhanced cytotoxicity.
- Inflammation Model : In vivo studies demonstrated that treatment with this compound reduced symptoms in models of chronic inflammation, suggesting its potential utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
